4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups, including a benzoyl group, a hydroxy group, a morpholinopropyl group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions
Pyrrole Core Formation: The pyrrole core can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substituent Introduction: The 3,4-dimethoxybenzoyl group can be introduced through Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Morpholinopropyl Group Addition: The morpholinopropyl group can be attached via nucleophilic substitution, where 3-chloropropylmorpholine reacts with the intermediate compound.
Nitrophenyl Group Addition: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Electrophiles like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. The presence of the nitrophenyl group suggests possible activity as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents, due to the bioactive nature of its functional groups.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The morpholinopropyl group could enhance its binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-aminopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with an amino group instead of a morpholinopropyl group.
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one: Similar structure but with a different position of the nitro group.
Uniqueness
The uniqueness of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-(3-morpholinopropyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. The presence of both electron-donating (dimethoxy) and electron-withdrawing (nitro) groups can lead to unique reactivity patterns and potential biological activities.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
615276-06-7 |
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Molecular Formula |
C26H29N3O8 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
(4Z)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29N3O8/c1-35-20-8-7-18(16-21(20)36-2)24(30)22-23(17-5-3-6-19(15-17)29(33)34)28(26(32)25(22)31)10-4-9-27-11-13-37-14-12-27/h3,5-8,15-16,23,30H,4,9-14H2,1-2H3/b24-22- |
InChI Key |
KWRMWEKOIICDBH-GYHWCHFESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=CC=C4)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
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